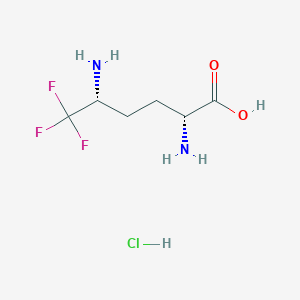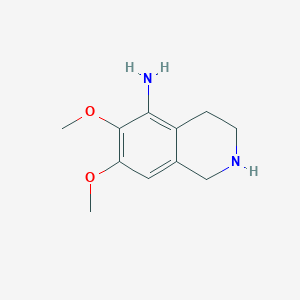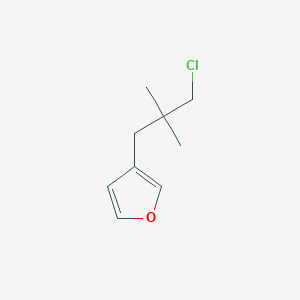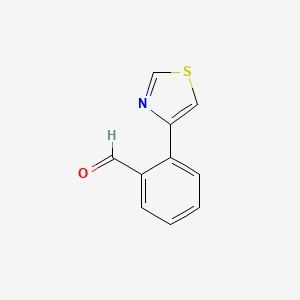
2,2-Dimethyl-3-(nitromethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(nitromethyl)oxirane is an organic compound characterized by a three-membered oxirane ring with a nitromethyl group and two methyl groups attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(nitromethyl)oxirane typically involves the reaction of 2,2-dimethyl-3-bromopropane with sodium nitrite in the presence of a phase transfer catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired oxirane ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of 2,2-dimethyl-3-nitropropane. This method involves the use of a suitable catalyst, such as a metal oxide, to facilitate the oxidation process. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The nitromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of nitroalcohols and nitroketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted oxiranes with various functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(nitromethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, polymers, and resins. It is also used as a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(nitromethyl)oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to biological effects. The compound’s nitromethyl group can also participate in redox reactions, contributing to its bioactivity.
Comparación Con Compuestos Similares
2,3-Dimethyloxirane: Similar in structure but lacks the nitromethyl group.
3-Ethyl-2,2-dimethyloxirane: Contains an ethyl group instead of a nitromethyl group.
2,2,3-Trimethyloxirane: Has an additional methyl group compared to 2,2-Dimethyl-3-(nitromethyl)oxirane.
Uniqueness: this compound is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of novel compounds and materials.
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(nitromethyl)oxirane |
InChI |
InChI=1S/C5H9NO3/c1-5(2)4(9-5)3-6(7)8/h4H,3H2,1-2H3 |
Clave InChI |
LGECJRHONVHFNX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B13156311.png)

![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)







methanol](/img/structure/B13156400.png)
